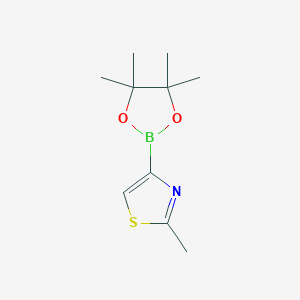

![molecular formula C7H12N2O B6169073 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine CAS No. 2649017-03-6](/img/no-structure.png)

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine, also known as 1-oxa-6-azaspiro[3.4]octane, is an organic compound that is commonly used in laboratory experiments and scientific research. It is a cyclic amine that is composed of a seven-membered ring containing a nitrogen atom and a methyl group. 1-oxa-6-azaspiro[3.4]octane is a versatile compound that has been widely studied in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology.

Applications De Recherche Scientifique

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. In drug discovery and development, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used to synthesize a variety of compounds that have been studied for their potential therapeutic effects. In organic synthesis, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and natural products. In biochemistry, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used to study the structure and function of proteins and enzymes.

Mécanisme D'action

The exact mechanism of action of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane is not well understood. However, it is believed to interact with proteins and enzymes by forming hydrogen bonds and van der Waals interactions. These interactions are thought to alter the structure and function of the proteins and enzymes, thus leading to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The exact biochemical and physiological effects of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane are not well understood. However, it is believed to have a variety of effects, including modulation of enzyme activity, regulation of gene expression, and modulation of cell signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Furthermore, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane is easily synthesized and can be stored for long periods of time. However, it is important to note that 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane can be toxic at high concentrations, so it should be used with caution in laboratory experiments.

Orientations Futures

There are a variety of potential future directions for research involving 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane. These include further investigation of its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential therapeutic effects. Additionally, further research could be conducted to understand the biochemical and physiological effects of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane, as well as its potential applications in drug discovery and development.

Méthodes De Synthèse

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-azaspiro[3.4]octane-7-one with a strong base, such as sodium hydride or potassium tert-butoxide, followed by the addition of a methylating agent, such as dimethyl sulfate or methyl iodide. This reaction yields the desired 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane product.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine' involves the formation of the spirocyclic ring system followed by the introduction of the amine group.", "Starting Materials": [ "4-hydroxybutanal", "2-methyl-2-nitrosopropane", "2,3-dihydrofuran", "ammonium chloride", "sodium borohydride", "acetic acid", "sodium hydroxide", "methylamine" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybutanal and 2-methyl-2-nitrosopropane in the presence of sodium borohydride and acetic acid to form 5-oxa-6-nitrosospiro[3.4]oct-6-ene", "Step 2: Reduction of 5-oxa-6-nitrosospiro[3.4]oct-6-ene with sodium borohydride to form 5-oxa-6-azaspiro[3.4]oct-6-ene", "Step 3: Cyclization of 5-oxa-6-azaspiro[3.4]oct-6-ene with 2,3-dihydrofuran in the presence of sodium hydroxide to form 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanol", "Step 4: Conversion of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanol to 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine by reaction with methylamine and ammonium chloride in ethanol" ] } | |

Numéro CAS |

2649017-03-6 |

Nom du produit |

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine |

Formule moléculaire |

C7H12N2O |

Poids moléculaire |

140.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.